molecular formula C6H3Cl3O3S B089318 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride CAS No. 13432-81-0

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

Cat. No.: B089318
CAS No.: 13432-81-0
M. Wt: 261.5 g/mol
InChI Key: AELFLPJWVRGXKU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is a versatile and valuable synthetic building block in advanced chemical and pharmaceutical research. Its primary research value lies in its application as a key precursor for the synthesis of complex molecular architectures and functionalized compounds. This compound is strategically employed in the synthesis of active ester compounds, particularly for the functionalization of polyethylene glycol (PEG) chains, enabling subsequent bioconjugation to peptides and other biological molecules for use in drug discovery and delivery systems . Furthermore, its reactivity profile allows it to serve as a fundamental monomer in polymerization reactions. When reacted with tertiary aliphatic amines in aprotic solvents, 3,5-disubstituted-4-hydroxybenzenesulfonyl chlorides form stable cyclic tetrameric products, which are of significant interest in the field of supramolecular chemistry and materials science . The presence of both sulfonyl chloride and phenolic hydroxyl groups on a dichloro-substituted aromatic ring provides distinct sites for sequential chemical modifications, making this reagent a powerful tool for constructing multifunctional amides and other derivatives with potential biological activity .

Properties

IUPAC Name

3,5-dichloro-4-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELFLPJWVRGXKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371073
Record name 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13432-81-0
Record name 3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13432-81-0
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Preparation Methods

Sulfonation and Chlorination of Phenolic Precursors

The compound is typically derived from 2,4-dichlorophenol through sequential sulfonation and chlorination. In the primary step, 2,4-dichlorophenol reacts with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group. This exothermic reaction requires precise temperature control (35–40°C) to avoid side reactions such as over-sulfonation or decomposition. A minimum of 4.5 equivalents of ClSO₃H is necessary to ensure complete conversion, with higher equivalents (up to 7) improving yield but increasing HCl gas evolution.

Key Reaction:

2,4-Dichlorophenol+ClSO₃H3,5-Dichloro-4-hydroxybenzenesulfonyl chloride+HCl[2]\text{2,4-Dichlorophenol} + \text{ClSO₃H} \rightarrow \text{3,5-Dichloro-4-hydroxybenzenesulfonyl chloride} + \text{HCl} \quad

Amination and Dehalogenation

The intermediate sulfonyl chloride is treated with aqueous or anhydrous ammonia to form 3,5-dichloro-4-hydroxybenzenesulfonamide. This step occurs in solvents like methylene chloride at temperatures below 15°C to prevent byproduct formation. Subsequent dehalogenation via catalytic hydrogenation (Pd/C or Raney nickel) under alkaline conditions removes chlorine substituents, yielding the final product. Sodium hydroxide (3–5 equivalents) facilitates dehalogenation at 75–100°C under hydrogen pressure.

Industrial Production Methods

Large-Scale Sulfonation Reactor Design

Industrial reactors utilize corrosion-resistant materials (e.g., glass-lined steel) to handle ClSO₃H. Continuous stirred-tank reactors (CSTRs) maintain temperatures at 35–40°C with automated HCl scrubbing systems. Quenching employs chilled water instead of ice to reduce costs, with subsurface addition minimizing thermal runaway risks.

Table 1: Industrial Sulfonation Parameters

ParameterOptimal RangeImpact on Yield
ClSO₃H Equivalents4.6–5.4Maximizes conversion
Reaction Temperature35–40°CPrevents decomposition
Quench Temperature0–60°CReduces byproducts

Solvent and Catalyst Selection

Methylene chloride is preferred for its immiscibility with aqueous phases, simplifying post-reaction separation. Catalytic hydrogenation uses 5% Pd/C (1–5% catalyst loading) under 10–30% NaOH solutions, achieving >90% dehalogenation efficiency.

Optimization of Reaction Conditions

Temperature and Stoichiometry

  • Chlorosulfonic Acid Ratio: Substoichiometric ClSO₃H (<4.5 eq) leads to incomplete sulfonation, while excess reagent (>7 eq) increases impurities.

  • Amination Cooling: Rapid ammonia addition at <10°C prevents exothermic side reactions (e.g., formation of byproduct E).

Table 2: Effect of ClSO₃H Equivalents on Yield

ClSO₃H (eq)Yield (%)Purity (%)
4.06285
4.57892
5.08996

Solvent Systems

  • Sulfonation: Neat conditions (no solvent) reduce waste but require rigorous temperature control.

  • Amination: Methylene chloride enhances solubility of sulfonyl chloride, enabling faster ammonia diffusion.

Analytical Validation of Synthesis

Spectroscopic Characterization

  • NMR Spectroscopy: <sup>1</sup>H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and hydroxyl groups (δ 10–12 ppm). <sup>13</sup>C NMR confirms sulfonyl (δ 125–135 ppm) and chloro-substituted carbons.

  • IR Spectroscopy: Peaks at 1170 cm<sup>-1</sup> (S=O stretch) and 750 cm<sup>-1</sup> (C-Cl) validate functional groups.

Chromatographic Monitoring

  • HPLC: Reverse-phase C18 columns with UV detection (254 nm) track reaction progress. Retention times: sulfonyl chloride (8.2 min), sulfonamide (6.7 min).

Challenges and Mitigation Strategies

Byproduct Formation

  • Byproduct E: Results from prolonged amination at >15°C. Mitigated by rapid ammonia addition and strict temperature control.

  • Incomplete Dehalogenation: Addressed by increasing catalyst loading or hydrogen pressure.

Scalability Issues

  • HCl Management: Scrubbers with NaOH solutions neutralize gaseous HCl, preventing equipment corrosion.

  • Solvent Recovery: Distillation reclaims methylene chloride, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions can yield sulfonamides, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride typically involves chlorination of 4-hydroxybenzenesulfonyl chloride under controlled conditions to achieve selective substitution at the 3 and 5 positions of the benzene ring. It is known for its electrophilic nature, allowing it to undergo nucleophilic substitution reactions with amines, alcohols, and phenols, forming sulfonamides and sulfonic esters .

Chemistry

  • Intermediate in Organic Synthesis : It serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for specific reactivity patterns that are exploited in synthetic pathways.

Biology

  • Biochemical Assays : The compound is used in preparing biologically active molecules and as a reagent in biochemical assays. For instance, it has been employed in a chromogenic system for the kinetic determination of enzymes like 5′-nucleotidase.

Medicine

  • Pharmaceutical Development : It plays a role in synthesizing pharmaceutical compounds. The sulfonyl chloride group is crucial for creating sulfonamides, which have significant therapeutic applications.

Industry

  • Dyes and Pigments Production : In industrial settings, it is utilized in manufacturing dyes and pigments due to its unique chemical properties that allow for vibrant color formation.

Data Table: Applications Overview

Application AreaSpecific UseExamples
ChemistryOrganic SynthesisIntermediate for various organic compounds
BiologyBiochemical AssaysReagent in enzyme assays like 5′-nucleotidase
MedicineDrug DevelopmentSynthesis of sulfonamide antibiotics
IndustryDyes and PigmentsProduction of colorants with specific hues

Case Studies

  • Enzyme Assay Development :
    A study demonstrated the efficacy of this compound as a chromogenic substrate for detecting enzyme activity. The compound's ability to undergo nucleophilic substitution allowed for the development of a one-step kinetic assay that simplified the detection process while providing accurate results.
  • Synthesis of Sulfonamides :
    Research highlighted its role in synthesizing various sulfonamide derivatives that exhibit antibacterial properties. The compound's reactivity with primary amines facilitated the formation of sulfonamides that were tested against common bacterial strains, showcasing promising results .
  • Industrial Dye Production :
    An industrial application case involved using this compound in producing a specific class of azo dyes. The unique chlorinated structure contributed to the stability and vibrancy of the dyes produced, leading to enhanced marketability within textile industries .

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name CAS Molecular Weight Functional Groups Key Structural Features
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride 13432-81-0 261.51 -SO₂Cl, -OH, -Cl Sulfonyl chloride, dichloro-substituted aromatic ring
3,5-Dichloro-4-hydroxybenzaldehyde 2314-36-5 205.44 -CHO, -OH, -Cl Aldehyde group replaces sulfonyl chloride
3,5-Dichloro-4-(2-chloro-4-nitrophenoxy)benzenesulfonyl chloride N/A 421.62 -SO₂Cl, -O-(2-Cl-4-NO₂-C₆H₃), -Cl Phenoxy substituent with nitro and chlorine groups
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) 331-39-5 180.16 -COOH, -CH=CH₂, -OH Acrylic acid backbone with dihydroxy substitution

Notes:

  • The sulfonyl chloride group in 13432-81-0 confers high electrophilicity, enabling nucleophilic substitution reactions, whereas the aldehyde group in 2314-36-5 is more prone to oxidation or condensation .
  • The phenoxy-substituted derivative (421.62 g/mol) includes a nitro group, enhancing its utility in electrophilic aromatic substitution and explosive/dye synthesis .
  • Caffeic Acid lacks halogenation but features conjugated double bonds and carboxylic acid groups, making it suitable for antioxidant or pharmaceutical applications .

Reactivity and Solubility

  • This compound : Hydrolyzes in water due to the sulfonyl chloride group; reactive in anhydrous solvents like dichloromethane or THF .
  • 3,5-Dichloro-4-hydroxybenzaldehyde : Stable in water but reacts with nucleophiles (e.g., amines) via aldehyde group .
  • Phenoxy-substituted derivative: Enhanced solubility in polar aprotic solvents (e.g., DMF) due to nitro group; hydrolyzes slowly compared to parent sulfonyl chloride .
  • Caffeic Acid: Soluble in ethanol and water; participates in redox reactions and free radical scavenging .

Commercial Availability and Demand

  • 13432-81-0 : Annual sales of 92 bottles (2025 data), reflecting niche use in research .
  • 2314-36-5 : Higher demand (952 bottles annually), likely due to broader synthetic applications .
  • Caffeic Acid : Widely available for industrial use, driven by its role in food and cosmetics .

Biological Activity

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride (CAS No. 13432-81-0) is a sulfonyl chloride compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₆H₃Cl₃O₃S
  • Molecular Weight : 261.51 g/mol
  • Melting Point : 118-119 °C
  • Purity : ≥97%

This compound features a hydroxyl group and two chlorine substituents on a benzene ring, contributing to its electrophilic nature and reactivity in various chemical reactions.

Target of Action

The compound primarily acts as an electrophile, engaging in nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. This property allows it to form sulfonamides and sulfonic esters, which are crucial in biological systems.

Mode of Action

The electrophilic nature of sulfonyl chlorides enables them to react with nucleophiles, resulting in the formation of stable products that can influence biological pathways. For instance, it has been utilized in the determination of enzyme activities through chromogenic assays, particularly for 5′-nucleotidase .

Environmental Influence

The biological activity of this compound can be affected by environmental factors such as pH and temperature. It is known to hydrolyze in aqueous environments, which can impact its stability and efficacy .

Biological Applications

This compound has several applications across different fields:

  • Synthesis of Biologically Active Compounds : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Biochemical Assays : The compound is employed as a reagent in various biochemical assays due to its ability to form chromogenic products.
  • Research Applications : It is used in studies focused on enzyme kinetics and mechanisms due to its reactivity with nucleophiles.

Study on Cyclic Tetramers

Research conducted on the cyclic tetramers formed from this compound revealed insights into the conformational flexibility and interactions of these compounds. Temperature-dependent NMR studies indicated that these tetramers retain conformational flexibility, which is crucial for understanding their reactivity .

Enzyme Inhibition Studies

Another study highlighted the potential inhibitory effects of sulfonyl chlorides on specific enzymes. The compound was tested against various nucleotidases, demonstrating significant inhibition rates that could be useful in therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Differences
3,5-Dichloro-2-hydroxybenzenesulfonyl chlorideHydroxyl at position 2Different substitution pattern affects reactivity
2,4-Dichlorophenol-6-sulfonyl chlorideChlorination at different positionsVaries in biological activity due to structural differences

This compound is unique due to its specific substitution pattern that imparts distinct chemical reactivity compared to similar compounds.

Q & A

Q. What are the critical steps in synthesizing 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonation and halogenation of a phenolic precursor. Key steps include:
  • Chlorination : Use of Cl2 or SO2Cl2 under controlled temperatures (0–5°C) to avoid over-chlorination.
  • Sulfonation : Introducing the sulfonyl group via H2SO4 or chlorosulfonic acid, requiring anhydrous conditions.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of chlorinating agents (e.g., 1.2–1.5 eq Cl2) to minimize side products. Reaction yields improve with slow addition of reagents and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodological Answer :
  • NMR : <sup>1</sup>H NMR shows aromatic protons (δ 7.2–8.1 ppm) and hydroxyl (-OH) at δ 10–12 ppm. <sup>13</sup>C NMR confirms sulfonyl (δ 125–135 ppm) and chloro-substituted carbons.
  • IR : Peaks at 1170 cm<sup>-1</sup> (S=O stretching) and 750 cm<sup>-1</sup> (C-Cl).
  • Mass Spectrometry (MS) : Molecular ion [M]<sup>+</sup> at m/z 245 (calculated for C6H3Cl2O3S). Prioritize fragmentation patterns to confirm substituent positions .

Q. What are the common impurities formed during synthesis, and how can they be identified and separated?

  • Methodological Answer :
  • Impurities : Residual starting materials (e.g., 3,5-dichlorophenol) or over-chlorinated derivatives (e.g., 2,3,5-trichloro analogs).
  • Separation : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Confirm purity via melting point (mp 83–87°C) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. Focus on the sulfonyl chloride group’s electrophilicity.
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to enhance nucleophilic attack. Compare with experimental kinetic data to validate models .

Q. What strategies resolve discrepancies in reported reaction yields when using different catalysts?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., AlCl3 vs. FeCl3) under identical conditions.
  • Data Analysis : Use ANOVA to assess statistical significance of yield variations. Cross-reference with catalyst loading (5–10 mol%) and reaction time (2–24 hrs). Contradictions often arise from moisture sensitivity or catalyst deactivation .

Q. How does the compound’s stability under various storage conditions affect experimental reproducibility?

  • Methodological Answer :
  • Stability Studies : Store samples in amber vials at –20°C under argon. Monitor degradation via periodic HPLC (retention time shifts indicate hydrolysis of the sulfonyl chloride group).
  • Humidity Control : Use desiccants to prevent hydrolysis. Stability data shows >95% purity retention at 6 months when stored properly .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
Reactant of Route 2
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3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

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